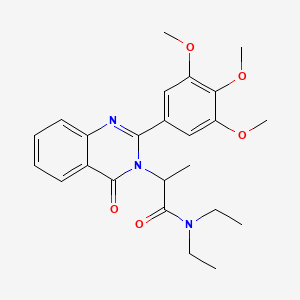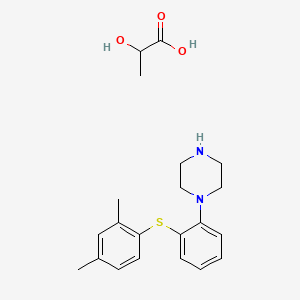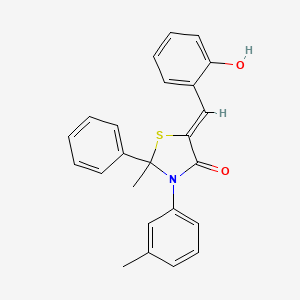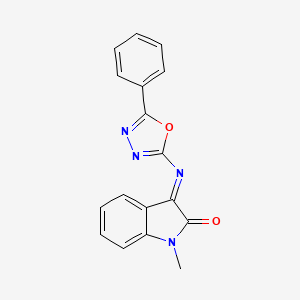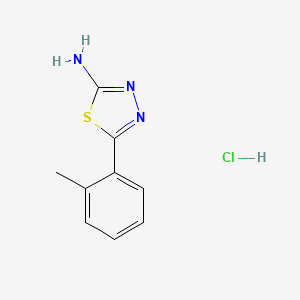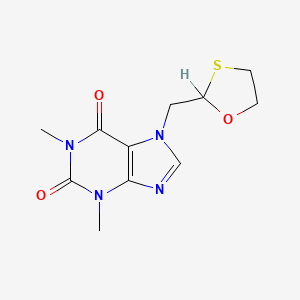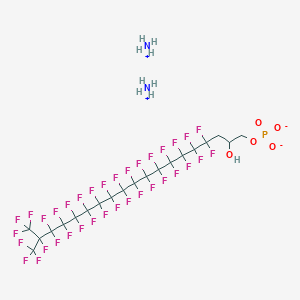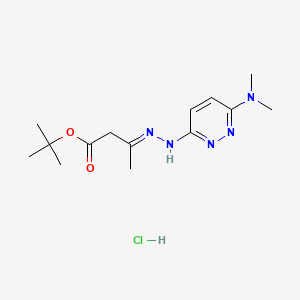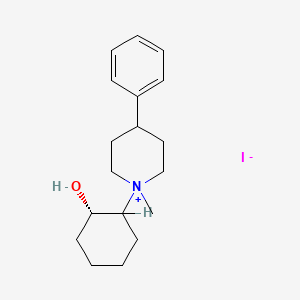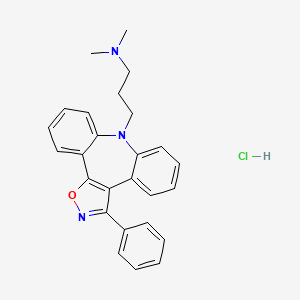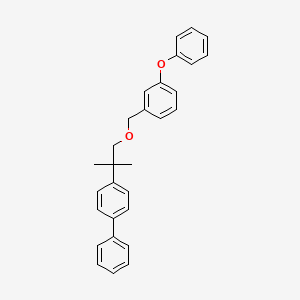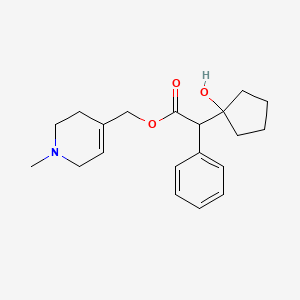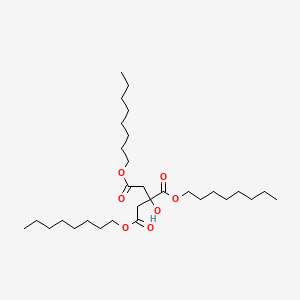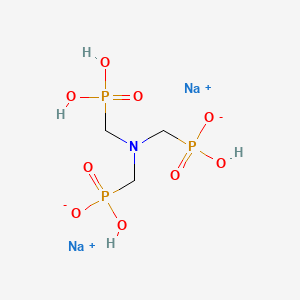
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₁₀NNa₂O₉P₃. It is commonly used in various industrial applications due to its ability to chelate metal ions and inhibit scale formation. This compound is known for its stability and effectiveness in a wide range of pH levels, making it a valuable additive in water treatment, detergents, and other industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate can be synthesized through the reaction of nitrilotris(methylene)triphosphonic acid with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of nitrilotris(methylene)triphosphonic acid in water.
- Addition of sodium hydroxide to the solution under controlled temperature and pH conditions.
- Stirring the mixture until the reaction is complete, followed by filtration and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps maintain the desired reaction parameters and quality standards .
Chemical Reactions Analysis
Types of Reactions
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, preventing their precipitation and scale formation.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Chelation: The compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions.
Major Products Formed
Chelation: The major products are stable metal-phosphonate complexes.
Hydrolysis: The hydrolysis products include phosphonic acid derivatives and other related compounds.
Scientific Research Applications
Disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in analytical chemistry to prevent metal ion interference in various assays and reactions.
Biology: Employed in studies involving metal ion homeostasis and enzyme inhibition.
Medicine: Investigated for its potential use in treating conditions related to metal ion imbalances, such as osteoporosis and certain types of kidney stones.
Mechanism of Action
The mechanism of action of disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. By binding to metal ions, the compound prevents their precipitation and subsequent scale formation. This chelation process is facilitated by the presence of multiple phosphonate groups in the molecule, which interact with the metal ions through coordination bonds .
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): Another widely used chelating agent with similar applications in water treatment and analytical chemistry.
Nitrilotriacetic acid (NTA): A chelating agent used in detergents and water treatment, but with different chemical properties and stability compared to disodium tetrahydrogen (nitrilotris(methylene))trisphosphonate.
Uniqueness
This compound is unique due to its high stability across a wide range of pH levels and its effectiveness in chelating a variety of metal ions. This makes it a versatile and reliable additive in various industrial and research applications .
Properties
CAS No. |
4105-01-5 |
|---|---|
Molecular Formula |
C3H10NNa2O9P3 |
Molecular Weight |
343.01 g/mol |
IUPAC Name |
disodium;hydroxy-[[[hydroxy(oxido)phosphoryl]methyl-(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C3H12NO9P3.2Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
RZUKJGSTAHDNMV-UHFFFAOYSA-L |
Canonical SMILES |
C(N(CP(=O)(O)[O-])CP(=O)(O)[O-])P(=O)(O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


